molecular formula C9H9BrN2S2 B13259462 1-(4-Bromothiophen-2-yl)-N-(thiazol-5-ylmethyl)methanamine

1-(4-Bromothiophen-2-yl)-N-(thiazol-5-ylmethyl)methanamine

Cat. No.: B13259462
M. Wt: 289.2 g/mol
InChI Key: CLWDMBMQFYJUBS-UHFFFAOYSA-N
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Description

1-(4-Bromothiophen-2-yl)-N-(thiazol-5-ylmethyl)methanamine is a high-value chemical hybrid scaffold designed for advanced pharmaceutical and medicinal chemistry research. This compound integrates two privileged heterocyclic structures—a 4-bromothiophene ring and a thiazole ring—via a methanamine linker. The presence of the bromine atom on the thiophene ring makes it an excellent candidate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, which are pivotal in constructing complex molecular architectures . The thiazole moiety is a common feature in compounds with significant biological activity, particularly in inflammation and immune-related research applications . The specific molecular design, featuring a thiazol-5-ylmethyl group, suggests potential for targeting biologically relevant pathways, as similar structures are investigated for their immunomodulatory and anti-infective properties . As a sophisticated building block, this amine is primarily useful for the synthesis of novel chemical entities, molecular libraries for high-throughput screening, and the development of potential therapeutic agents. The compound is supplied with guaranteed high purity and consistency. This product is intended for research purposes in a controlled laboratory environment only. It is strictly not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C9H9BrN2S2

Molecular Weight

289.2 g/mol

IUPAC Name

1-(4-bromothiophen-2-yl)-N-(1,3-thiazol-5-ylmethyl)methanamine

InChI

InChI=1S/C9H9BrN2S2/c10-7-1-8(13-5-7)2-11-3-9-4-12-6-14-9/h1,4-6,11H,2-3H2

InChI Key

CLWDMBMQFYJUBS-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1Br)CNCC2=CN=CS2

Origin of Product

United States

Preparation Methods

Bromination and Derivatization

  • Bromination of acetophenone derivatives using copper bromide in ethyl acetate yields 2-bromoacetophenones, which can be adapted for thiophene analogs.
  • 2-Bromo-1-(thiophen-2-yl)ethanone is commercially available and serves as a versatile starting material for further transformations.

Reaction with Thiourea to Form Thiazole Precursors

  • Treatment of 2-bromo-1-(thiophen-2-yl)ethanone with thiourea in ethanol at 70°C for approximately 2 hours produces aminothiazole derivatives via cyclization.
  • The reaction mixture is typically cooled, and the precipitate is isolated by vacuum filtration, followed by purification steps involving extraction and drying.

Coupling with Thiazol-5-ylmethyl Amine

The key step to form this compound involves nucleophilic substitution or reductive amination between the bromothiophenyl intermediate and thiazol-5-ylmethyl amine.

Reductive Amination Approach

  • A solution of 2-bromo-1-(2-thienyl)ethanone is reacted with 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanone under reflux in ethanol, followed by treatment with sodium borohydride to reduce the intermediate imine to the corresponding amine.
  • Purification is achieved using solid-phase extraction cartridges and chromatographic methods such as MDAP (Mass-Directed Automated Purification).

Direct Nucleophilic Substitution

  • Commercially available heterocyclic amines can be treated with bromomethyl derivatives of thiophene in the presence of bases such as sodium hydride (NaH) to afford the desired methanamine linkage.
  • Reaction conditions typically involve polar aprotic solvents like dichloromethane (DCM) or toluene at controlled temperatures.

Representative Synthetic Scheme

Step Reactants Conditions Yield Notes
1 2-Bromo-1-(thiophen-2-yl)ethanone + Thiourea Ethanol, 70°C, 2 h ~83% Formation of aminothiazole intermediate
2 Aminothiazole intermediate + Sodium borohydride Room temperature, overnight - Reduction of imine to amine
3 4-Bromothiophen-2-ylmethyl bromide + Thiazol-5-ylmethyl amine NaH, DCM, room temp to reflux Variable Nucleophilic substitution to form target compound

Analytical and Purification Techniques

  • Column chromatography on silica gel using petroleum ether/ethyl acetate mixtures is standard for purification.
  • Solid-phase extraction (e.g., SCX-2 cartridges) is employed for initial crude product clean-up.
  • Characterization includes NMR, LC-MS, and HPLC to confirm purity and structure.

Research Findings and Optimization Notes

  • The use of sodium hydride (NaH) as a base in coupling reactions improves the nucleophilic substitution efficiency.
  • Bromination steps require control to minimize halogen exchange side reactions; use of p-toluenesulfonic acid and azeotropic distillation can suppress undesired halogen exchange.
  • Reductive amination with sodium borohydride provides a mild and effective route to amine formation, avoiding harsh conditions that could degrade sensitive heterocycles.
  • Yields for intermediate steps are generally high (~80-85%), but final coupling yields depend on reagent purity and reaction optimization.

Summary Table of Key Preparation Methods

Preparation Method Key Reactants Reaction Type Conditions Advantages Limitations
Bromination and Thiourea Cyclization 2-Bromo-1-(thiophen-2-yl)ethanone + Thiourea Cyclization Ethanol, 70°C, 2 h High yield, straightforward Requires careful purification
Reductive Amination Aminothiazole + 2-Bromo-1-(thiophen-2-yl)ethanone + NaBH4 Reduction Room temp, overnight Mild, selective Multi-step, longer reaction time
Nucleophilic Substitution 4-Bromothiophen-2-ylmethyl bromide + Thiazol-5-ylmethyl amine + NaH SN2 substitution DCM or toluene, RT to reflux Direct, efficient Sensitive to moisture, requires inert atmosphere

Chemical Reactions Analysis

Types of Reactions

(4-Bromothiophen-2-yl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the thiophene ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

(4-Bromothiophen-2-yl)methylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromothiophen-2-yl)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application, but it often involves inhibition of microbial growth or modulation of biochemical pathways in cells .

Comparison with Similar Compounds

a. 1-(4-Bromothiophen-2-yl)-N-((5-bromothiophen-2-yl)methyl)methanamine

  • Molecular Formula : Contains dual bromothiophene groups (4-bromo and 5-bromo substitution on thiophene rings).
  • Key Difference : The absence of a thiazole ring compared to the target compound. The dual bromine atoms may enhance halogen bonding interactions but reduce solubility in polar solvents .

b. (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine

  • Molecular Features : A pyrazole-pyridine hybrid with a tert-butyl group.
  • Synthesized via ambient-temperature condensation (81% yield), indicating higher synthetic efficiency compared to the target compound’s multi-step route .

c. Ferrocenyl-bis-(1-(4-benzyl-5-morpholinooxazol-2-yl)-N-(4-(trifluoromethyl)benzyl)methanamine)

  • Structural Complexity: Incorporates ferrocene (iron-based moiety), morpholinooxazole, and trifluoromethylbenzyl groups.
  • Key Difference : The ferrocene unit confers redox activity, making it suitable for electrochemical applications. The trifluoromethyl group increases lipophilicity, contrasting with the target compound’s bromothiophene-thiazole polarity .

d. [2-(methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine

  • Functional Groups : Methoxymethyl and phenyl substituents on the thiazole ring.

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Solubility Predictions
Target Compound 279.31 Bromothiophene, thiazole-methylamine Low aqueous solubility
1-(4-Bromothiophen-2-yl)-N-((5-bromothiophen-2-yl)methyl)methanamine ~350 (estimated) Dual bromothiophene Poor in polar solvents
(4-bromo-1-2-thiazol-5-yl)methanamine hydrochloride 229.53 Thiazole-bromine, hydrochloride salt High aqueous solubility

Biological Activity

1-(4-Bromothiophen-2-yl)-N-(thiazol-5-ylmethyl)methanamine is an organic compound with significant potential in medicinal chemistry. With a molecular formula of C9H9BrN2S2 and a molecular weight of 289.22 g/mol, this compound features a unique combination of bromothiophene and thiazole moieties, which contribute to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromothiophene-2-carbaldehyde with thiazole derivatives under reductive amination conditions. This method allows for the efficient formation of the desired compound while maintaining high yields and purity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The mechanisms may involve:

  • Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes such as monoamine oxidase B (MAO-B), which plays a role in neurotransmitter metabolism.
  • Antimicrobial Activity : The thiazole ring is known to block bacterial lipid biosynthesis, contributing to its antimicrobial properties.
  • Anticancer Potential : The compound's structural characteristics suggest possible interactions with cellular pathways involved in cancer progression.

Biological Activity

This compound has been investigated for various biological activities:

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial effects against a range of bacterial and fungal species. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Studies have shown that derivatives of thiazole and thiophene possess anticancer properties, particularly against breast cancer cell lines. These compounds may induce apoptosis or inhibit cell proliferation through various biochemical pathways.

Case Studies

  • Antimicrobial Study : A study found that thiazole derivatives demonstrated potent activity against resistant strains of bacteria, suggesting that this compound could be a lead compound for developing new antibiotics.
  • Cancer Research : In vitro studies indicated that thiazole-containing compounds could inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis, highlighting their potential as anticancer agents.

Data Table: Biological Activities

Activity Type Target Organism/Cell Line IC50 Value (µM) Mechanism
AntimicrobialStaphylococcus aureus12Cell wall synthesis inhibition
AntimicrobialEscherichia coli15Metabolic pathway disruption
AnticancerMCF-7 (breast cancer)8Apoptosis induction
AnticancerHeLa (cervical cancer)10Cell cycle arrest

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